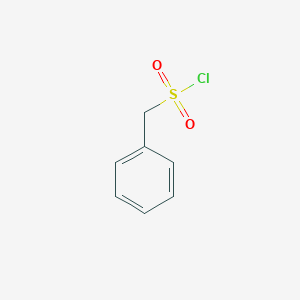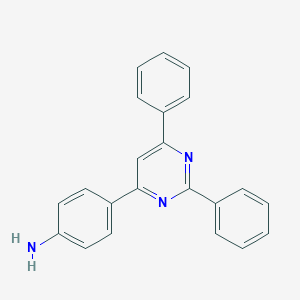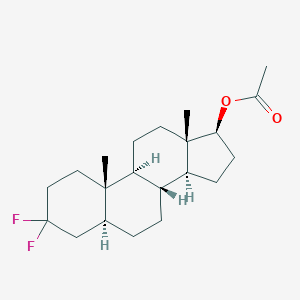
2-(Methylaminomethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylaminomethyl)aniline is an organic compound with the molecular formula C8H12N2. It is a precursor to many industrial chemicals, and its main use is in the manufacture of precursors to polyurethane .
Molecular Structure Analysis
The molecular structure of 2-(Methylaminomethyl)aniline consists of an amine attached to a benzene ring. The compound has a molecular weight of 136.19 g/mol .
Chemical Reactions Analysis
Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .
Physical And Chemical Properties Analysis
2-(Methylaminomethyl)aniline has a boiling point of 114-118 °C (Press: 10 Torr) and a density of 1.021±0.06 g/cm3 (Predicted). Its pKa value is 9.53±0.10 (Predicted) .
Applications De Recherche Scientifique
Polymerization and Sensor Applications
2-(Methylaminomethyl)aniline can be used in the synthesis of new polyaniline (PANI) derivatives . These polymers have been shown to have high sensitivity to moisture and ammonia, making them suitable for use in the design of chemical sensors . The electrical properties of these polymers were studied, and their high sensitivity to moisture and ammonia was demonstrated .
Synthesis of Aniline Derivatives
2-(Methylaminomethyl)aniline can be used in the synthesis of new aniline derivatives . These derivatives can be used in various scientific research applications, including the development of new materials and pharmaceuticals .
Antitumor Drug Development
2-(Methylaminomethyl)aniline can be used in the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives . These derivatives have been shown to be highly potent dual inhibitors of Mer and c-Met kinases, which are commonly overexpressed in various tumors . Therefore, these derivatives could potentially be used in the development of antitumor drugs .
Development of Conductive Polymers
2-(Methylaminomethyl)aniline can be used in the development of conductive polymers . These polymers have a unique set of properties, including redox activity, acid–base properties, electronic and ionic conductivity, and high general stability and thermal stability . They can be used in energy-saving devices, for screening electromagnetic radiation, to obtain antistatic and electrically conductive coatings, and as a corrosion inhibitor .
Application in Medicine
2-(Methylaminomethyl)aniline-based polymers have significant potential in medicine . They can be used in the development of new medical devices and pharmaceuticals .
Application in Heterogeneous Catalysis
2-(Methylaminomethyl)aniline-based polymers can be used in heterogeneous catalysis . They can be used to catalyze various chemical reactions, potentially improving the efficiency and selectivity of these reactions .
Mécanisme D'action
Target of Action
It is known that anilines and their derivatives, such as 2-(methylaminomethyl)aniline, are often involved in various chemical reactions, including methylation .
Mode of Action
The mode of action of 2-(Methylaminomethyl)aniline involves its interaction with other compounds in a chemical reaction. For instance, it has been reported that anilines can undergo methylation, a process catalyzed by cyclometalated ruthenium complexes . This process involves the transfer of a methyl group from a methylating agent to the aniline, resulting in the formation of N-methylanilines .
Biochemical Pathways
The methylation of anilines is a crucial process in organic synthesis, particularly in the synthesis of bioactive compounds in the pharmaceutical industry . Therefore, it can be inferred that 2-(Methylaminomethyl)aniline, through its involvement in methylation reactions, could potentially influence biochemical pathways related to the synthesis and metabolism of various bioactive compounds.
Pharmacokinetics
The physicochemical properties of the compound, such as its boiling point (114-118 °c) and density (1021±006 g/cm3), have been reported . These properties can influence the compound’s bioavailability and pharmacokinetic behavior.
Safety and Hazards
Orientations Futures
The future directions in the research and development of anilines, including 2-(Methylaminomethyl)aniline, involve finding versatile ways to make anilines from abundant chemicals . There is also interest in developing new reactions that can fundamentally alter the idea of what can be used as a building block in the synthesis of anilines .
Propriétés
IUPAC Name |
2-(methylaminomethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJWNJISZHGDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473381 |
Source


|
| Record name | 2-(methylaminomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1904-69-4 |
Source


|
| Record name | 2-(methylaminomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(methylamino)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

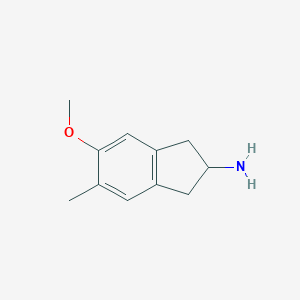
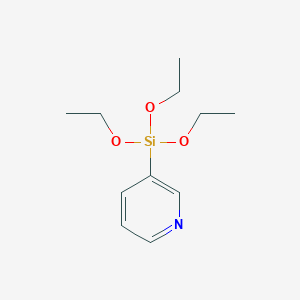

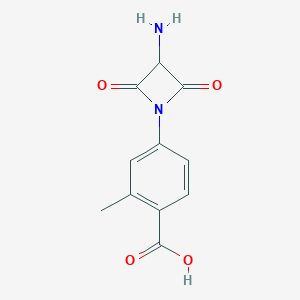
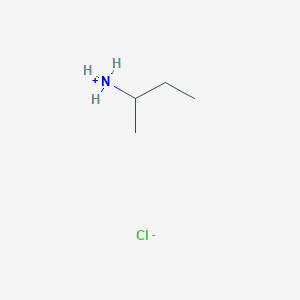

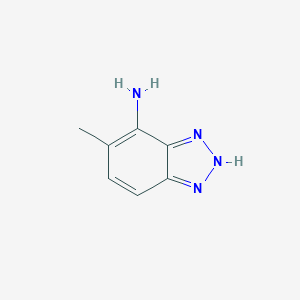
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
